Citric acid, calcium salt

Descripción

Historical Trajectories in Calcium Salt Research

The history of calcium citrate (B86180) is intrinsically linked to the discovery and industrialization of citric acid. In 1784, the Swedish chemist Carl Wilhelm Scheele was the first to isolate citric acid from lemon juice. wikipedia.orgnih.govmonarchchemicals.co.uknoahchemicals.com His method involved treating the juice with calcium hydroxide (B78521) (hydrated lime) to precipitate the sparingly soluble calcium citrate. wikipedia.orgmonarchchemicals.co.uknoahchemicals.com This calcium salt could then be isolated and subsequently treated with sulfuric acid to yield purified citric acid. wikipedia.orgmonarchchemicals.co.uk

This precipitation method, with calcium citrate as a crucial intermediate, became the foundation for the first industrial-scale production of citric acid, which began in 1890 based on the Italian citrus industry. wikipedia.orgmonarchchemicals.co.uk For decades, this remained the primary commercial route. gsconlinepress.com The process involved filtering the calcium citrate salt from the reacted solution and regenerating the citric acid. wikipedia.orgnewworldencyclopedia.org

A significant shift occurred with the advent of microbial fermentation. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar, and in 1917, American food chemist James Currie identified certain strains of Aspergillus niger as highly efficient producers. wikipedia.orgnoahchemicals.combiocrates.com This discovery was pivotal, especially when World War I disrupted Italian citrus exports. wikipedia.orgbiocrates.com Companies like Pfizer began industrial production using this fermentation technique in 1919. wikipedia.orgnewworldencyclopedia.org Even with this new method, calcium citrate maintained its importance. The standard procedure involved filtering the fungal culture and then precipitating the citric acid with calcium hydroxide to form calcium citrate, which was then re-acidified to produce the final product. wikipedia.orgnewworldencyclopedia.orgzbaqchem.com This historical role as a key intermediate in one of the world's most significant bulk biotechnological productions cemented calcium citrate's place in industrial and chemical research. scispace.com

Contemporary Significance of Calcium Citrate in Scientific Inquiry

In modern research, calcium citrate is investigated for a range of advanced applications far beyond its historical role. Its specific physicochemical properties are leveraged in materials science, nanotechnology, and environmental science.

Materials Science and Nanotechnology: Researchers are exploring calcium citrate's potential as a biocompatible precursor and component in novel materials.

Nanoparticle Synthesis: Calcium citrate is a subject of research in the synthesis of nanoparticles for biomedical applications. nih.gov Studies have demonstrated the preparation of calcium citrate nanoparticles (CaCit NPs) through methods like coprecipitation. nih.govacs.org These nanoparticles, with sizes in the 100-200 nm range, are being investigated as "Trojan" carriers for drug delivery. nih.govacs.org The synthesis process allows for the encapsulation of molecules, and the nanoparticles themselves are noted for their biocompatibility. nih.govnih.gov Research has shown that nano-sized calcium citrate can be synthesized using soft chemical methods, such as precipitation with ethanol (B145695), to create nanosheets with potential use as bone graft substitutes. researchgate.netnih.gov

Crystal Engineering: The crystalline structure of calcium citrate, particularly its various hydrates like the tetrahydrate and hexahydrate, is a focus of study. wikipedia.orgku.dk Hydrothermal synthesis can produce needle-shaped crystals of tricalcium dicitrate tetrahydrate. wikipedia.org The crystal structure is a three-dimensional network where calcium cations are linked by citrate anions and hydrogen bonds. wikipedia.org Research into the influence of different solvents, such as acetone (B3395972) or ethanol, on the synthesis of calcium citrate from sources like mussel shells has shown that the solvent can influence the resulting crystal system (monoclinic vs. triclinic). mdpi.com

Environmental Science: In environmental applications, calcium citrate is studied for its role in remediation technologies.

Contaminant Immobilization: A notable application is in the immobilization of radioactive contaminants like Strontium-90 in soil. researchgate.net A method has been developed where a solution of calcium citrate and sodium phosphate (B84403) is introduced into contaminated soil. Indigenous microorganisms metabolize the citrate, which causes the slow release of calcium. This released calcium then reacts with the phosphate to form hydroxyapatite (B223615), a mineral that strongly sorbs strontium, effectively immobilizing it and preventing its migration. researchgate.net The citrate's role is to delay the formation of the apatite until it is in the desired subsurface location. researchgate.net

Food Science and Technology: Beyond its use as a simple additive, research in food technology explores how to modify calcium citrate's physical properties to improve its function.

Particle Morphology: Studies have focused on altering the irregular particle morphology of calcium citrate. researchgate.net Research has successfully produced spherical calcium citrate through reactive crystallization, which improves the powder's flowability, tabletability, and texture, making it a better ingredient for fortification and creating more stable suspensions. researchgate.net In cheese manufacturing, the addition of calcium citrate to high-heat-treated goat's milk has been shown to increase protein retention and cheese yield. nih.govmdpi.com

The following tables provide a summary of key properties and research findings related to calcium citrate.

Table 1: Physicochemical Properties of Calcium Citrate

This table outlines some of the fundamental chemical and physical properties of calcium citrate and its common hydrate (B1144303) form.

| Property | Value | Source(s) |

| Chemical Formula | Ca₃(C₆H₅O₇)₂ | wikipedia.org |

| Molar Mass (Tetrahydrate) | 570.5 g/mol | nih.gov |

| Appearance | Odorless solid, white/beige powder | nih.gov |

| Density (Anhydrous) | 1.63 g/cm³ | wikipedia.org |

| Density (Tetrahydrate) | 2.00 g/cm³ | wikipedia.org |

| Solubility in Water | Sparingly soluble; 0.95 g/L at 25 °C | wikipedia.org |

| Natural Occurrence | The tetrahydrate form occurs as the mineral Earlandite. | wikipedia.orgmdpi.com |

| Crystal System (Tetrahydrate) | Triclinic or Monoclinic depending on synthesis | mdpi.com |

Table 2: Research Findings on Calcium Citrate Synthesis and Applications

This table summarizes selected findings from advanced research studies involving calcium citrate.

| Research Area | Key Finding | Investigated Effect | Source(s) |

| Nanoparticle Synthesis | Spherical nanoparticles (100–200 nm) can be synthesized via coprecipitation. | Optimized calcium to citrate ion ratio yields stable nanoparticles for potential drug delivery. | nih.govacs.org |

| Materials Science | The use of different organic solvents (acetone, ethanol) during synthesis from mussel shells results in different crystal systems (monoclinic vs. triclinic). | Solvent polarity influences the crystal environment and structure of the final calcium citrate product. | mdpi.com |

| Environmental Remediation | In-situ precipitation of hydroxyapatite using calcium citrate and phosphate immobilizes Strontium-90 in soil. | Microbial degradation of citrate releases calcium, which forms an apatite barrier for contaminants. | researchgate.net |

| Food Technology | Addition of 15-20 mg of Ca per 100g of goat's milk (as citrate) significantly increased protein retention in cheese. | Calcium citrate improves the physicochemical properties and yield of acid rennet cheese. | nih.govmdpi.com |

| Biomaterials | Nano-scaled calcium citrate sheets can be prepared by adding ethanol to a solution of calcium and citrate salts. | The amount of ethanol added affects the crystallinity of the resulting nanosheets, which are studied for bone graft applications. | researchgate.netnih.gov |

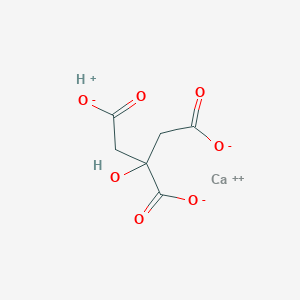

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061148 | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |

| Record name | TRICALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

813-94-5, 7693-13-2 | |

| Record name | Calcium citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Process Engineering of Calcium Citrate

Reactive Crystallization Techniques for Calcium Citrate (B86180) Synthesis

Reactive crystallization is a primary method for producing citrates where the chemical reaction itself provides the driving force for crystallization. mdpi.com The significant difference in solubility between the reactants and the calcium citrate product makes this an effective technique for separation and purification. mdpi.comencyclopedia.pub However, the majority of calcium citrate produced through conventional reactive crystallization methods results in needle-like powders with low bulk density and poor flowability, necessitating advanced control mechanisms. mdpi.com

A common and effective method for preparing calcium citrate is through a two-step reactive crystallization process. mdpi.comencyclopedia.pub This approach allows for better control over the reaction conditions and product purity. A key challenge in citrate production is minimizing impurities, such as unreacted raw materials, which can become encapsulated within the product crystals. encyclopedia.pub The two-step process helps mitigate this issue by separating the reaction into distinct pH-controlled stages.

The process typically involves:

Step 1: Calcium carbonate is reacted with citric acid to produce calcium hydrogen citrate. This reaction is carried out to a specific endpoint pH, generally in the range of 2.7 to 3.5. mdpi.comencyclopedia.pub

Step 2: Calcium hydroxide (B78521) is then added to the calcium hydrogen citrate solution. This second reaction forms the final calcium citrate product and is controlled within a pH range of 3.8 to 4.5. mdpi.comencyclopedia.pub

Maintaining the pH within these specified ranges is critical. An excessively high pH in the second step indicates a surplus of alkali source, which can lead to the encapsulation of raw materials and a subsequent decrease in the final product's purity. encyclopedia.pub Conversely, a pH that is too low can increase the dissolution loss of the product. encyclopedia.pub

| Step | Reactants | Product | pH Range | Reference |

| 1 | Calcium Carbonate, Citric Acid | Calcium Hydrogen Citrate | 2.7 - 3.5 | encyclopedia.pub, mdpi.com |

| 2 | Calcium Hydrogen Citrate, Calcium Hydroxide | Calcium Citrate | 3.8 - 4.5 | encyclopedia.pub, mdpi.com |

This interactive table summarizes the two-step reactive crystallization process for calcium citrate.

For large-scale industrial production, continuous crystallization processes offer significant advantages over batch methods, including improved efficiency and reduced production costs. mdpi.com Continuous systems can achieve higher throughput per unit volume and time, require less physical space, and enhance safety by handling smaller volumes at any given moment. acs.org

One notable development is a four-stage continuous online production process for calcium citrate. mdpi.com This method effectively addresses challenges related to the solid-liquid separation process in large-scale manufacturing. mdpi.com While continuous crystallizers can sometimes result in lower yields due to shorter residence times, they often produce a higher number of crystals and can achieve desirable polymorphic forms due to the higher supersaturation levels that can be maintained. acs.org The design of such systems, like Draft-Tube-Baffle (DTB) crystallizers, is crucial for controlling crystal size and distribution to meet specific product requirements. mdpi.com The successful scale-up of spherical calcium citrate synthesis in semi-batch mode further highlights the potential for industrializing advanced crystallization processes. nih.gov

Solvothermal and Soft Chemical Approaches to Calcium Citrate Nanostructure Synthesis

The synthesis of nanomaterials has opened new avenues for enhancing the properties of various compounds, including calcium citrate. Nanostructured calcium citrate exhibits greater bioavailability compared to its micro-form. nih.gov

A convenient and effective soft chemical method has been developed to synthesize nano-scaled calcium citrate sheets. nih.govresearchgate.net This process involves precipitating nano-calcium citrate by adding ethanol (B145695) to a solution containing calcium and citrate salts, which induces a state of supersaturation. nih.govresearchgate.net The resulting nanosheets have been reported with a width of approximately 50-500 nm and a thickness of 8-30 nm. nih.govresearchgate.net X-ray diffraction (XRD) analysis confirms the product as calcium citrate tetrahydrate, with the degree of crystallinity decreasing as the amount of ethanol added increases. nih.govresearchgate.net

| Synthesis Method | Reactants | Precipitant/Solvent | Product | Dimensions | Reference |

| Soft Chemical | Calcium Chloride, Sodium Citrate | Ethanol | Calcium Citrate Tetrahydrate Nanosheets | Width: 50-500 nm, Thickness: 8-30 nm | researchgate.net, nih.gov |

| Hydrothermal | Calcium Carbonate, Citric Acid | Water | Needle-like Calcium Citrate Crystals | Not Specified | mdpi.com |

This interactive table outlines methods for synthesizing calcium citrate nanostructures.

Hydrothermal synthesis, a subset of solvothermal processing, has also been employed. In one method, needle-like calcium citrate crystals were produced by heating components such as calcium carbonate and citric acid in a sealed Teflon container at 160°C for 72 hours. mdpi.com While effective for controlling morphology, the complexity, equipment requirements, and long duration of this hydrothermal method can present challenges for industrial-scale production. nih.gov

Sustainable Synthesis Routes Utilizing Biogenic Calcium Sources

In a move towards greener and more sustainable chemical production, researchers have focused on utilizing biogenic waste materials as calcium sources. frontiersin.orgresearchgate.net Eggshells and various seashells, which are rich in calcium carbonate (CaCO₃), serve as low-cost, abundant, and renewable raw materials. nih.govresearchgate.netmdpi.com Eggshells, for instance, contain about 94-97% CaCO₃. researchgate.net

The synthesis process typically involves reacting the biogenic calcium carbonate with citric acid. mdpi.comresearchgate.net For example, oyster shell powder can be reacted with a saturated citric acid solution to produce a calcium citrate material with a uniform and compact crystal structure. researchgate.net Similarly, aragonite calcium carbonate derived from cockle shell waste has been successfully used to synthesize calcium citrate by reacting it with citric acid. mdpi.com These methods not only provide a value-added application for what would otherwise be landfill waste but also contribute to a more circular economy. frontiersin.orgresearchgate.net

Control of Reaction Parameters in Calcium Citrate Synthesis

The physicochemical properties of the final calcium citrate product are highly dependent on the precise control of various reaction parameters. researchgate.net Factors such as supersaturation, temperature, stirring rate, and residence time are critical in regulating the morphology and size of the crystals. mdpi.comnih.gov

The concentration of reactants and the pH of the reaction medium are two of the most influential parameters in calcium citrate synthesis.

Ionic Concentration: The level of supersaturation, which is a function of the reactant concentrations, is a key determinant of the crystal shape. mdpi.com Research on the reactive crystallization of calcium citrate has established a concentration-dependent operating space for achieving spherulitic growth, which can improve the powder's flowability and suspension stability. nih.gov Studies have also investigated the effect of varying citric acid concentration on the synthesis of calcium citrate from biogenic sources like cockle shells, demonstrating its impact on the final product's physicochemical characteristics. mdpi.com

| Parameter | Influence on Calcium Citrate Characteristics | Key Findings | Reference |

| Ionic Concentration (Supersaturation) | Crystal Morphology (Shape) | A concentration-dependent operating space determines the formation of spherical particles versus irregular or needle-like crystals. | mdpi.com, nih.gov |

| pH | Product Purity, Crystal Form | A pH that is too high (>4.5) can cause raw material encapsulation; pH below 4.5 improves solubility. | encyclopedia.pub, mdpi.com, d-nb.info |

| Temperature | Crystal Hydrate (B1144303) Form | The transition temperature between calcium citrate hexahydrate and tetrahydrate is 51.6°C. | encyclopedia.pub |

| Stirring Rate & Residence Time | Crystal Morphology (Shape) and Size | These are key control parameters for regulating spherulite shape and size based on shear stress investigation. | mdpi.com |

This interactive table summarizes the influence of key reaction parameters on the characteristics of synthesized calcium citrate.

Impact of Temperature on Crystalline Phase Formation

The synthesis of calcium citrate is notably influenced by temperature, which plays a critical role in determining the resulting crystalline phase. Calcium citrate can exist in several hydrated forms, including a monohydrate, dihydrate, tetrahydrate, and hexahydrate, with the formation of each being temperature-dependent. mdpi.comencyclopedia.pub

Research has consistently shown that lower temperatures favor the crystallization of calcium citrate hexahydrate (CCH), while higher temperatures lead to the formation of calcium citrate tetrahydrate (CCT). mdpi.comencyclopedia.pub A critical transition temperature has been identified at approximately 51.6 °C (or 52 °C as cited in some studies), above which CCT precipitates from aqueous solutions of calcium chloride and sodium citrate, and below which CCH is formed. mdpi.comresearchgate.netnih.gov This transition highlights the thermodynamic control temperature exerts over the crystallization process.

The thermal behavior of these hydrates has been extensively studied. Stepwise dehydration of the solid hexahydrate can lead to the formation of other crystalline phases. For instance, the tetrahydrate can be dehydrated to a dihydrate (CCD) and ultimately to an anhydrous form (CCA). researchgate.net The dehydration of calcium citrate tetrahydrate has been observed to occur in two successive steps: the first between 60–140°C and the second between 140–190°C, with each step involving the release of two moles of water. colab.ws Further heating to above 640°C results in the ultimate decomposition product, calcium oxide. colab.ws

Thermogravimetric analysis has provided specific temperature ranges for these transformations. For example, drying calcium citrate tetrahydrate between 75 °C and 95 °C can yield the dihydrate, while drying up to 110 °C can produce the anhydrous form. ku.dkerda.dk The morphology of the resulting crystals is also affected by temperature, with studies showing that crystals can be sheet-like at 35 °C and rod-like at 95 °C. mdpi.com

The differences in activation enthalpies for the dissolution and crystallization processes contribute to non-linear temperature effects. researchgate.netku.dk This can lead to a higher degree of supersaturation at elevated temperatures, while lower temperatures may result in longer-lasting supersaturation. researchgate.netku.dk

The following table summarizes the influence of temperature on the formation and transformation of calcium citrate crystalline phases based on published research findings.

| Temperature Range | Event | Resulting Crystalline Phase | Reference(s) |

| < 51.6 - 52 °C | Crystallization from aqueous solution | Calcium Citrate Hexahydrate (CCH) | mdpi.comresearchgate.netnih.gov |

| > 51.6 - 52 °C | Crystallization from aqueous solution | Calcium Citrate Tetrahydrate (CCT) | mdpi.comresearchgate.netnih.gov |

| 35 °C | Synthesis Condition | Sheet-like crystals | mdpi.com |

| 60 - 140 °C | First dehydration step of CCT | Release of 2 water molecules | colab.ws |

| 75 - 95 °C | Drying of CCT | Calcium Citrate Dihydrate (CCD) | ku.dkerda.dk |

| 95 °C | Synthesis Condition | Rod-like crystals | mdpi.com |

| 105 - 110 °C | Drying of CCT | Anhydrous Calcium Citrate (CCA) | ku.dkerda.dk |

| 140 - 190 °C | Second dehydration step of CCT | Release of 2 water molecules | colab.ws |

| > 640 °C | Decomposition | Calcium Oxide | colab.ws |

Crystallization Kinetics and Morphological Control of Calcium Citrate

Nucleation and Growth Mechanisms of Calcium Citrate (B86180) Crystals

The crystallization of calcium citrate can proceed through different nucleation pathways. Classical nucleation theory posits that crystals form from a supersaturated solution through the spontaneous formation of a stable nucleus, which then grows by the layer-by-layer addition of solute molecules. youtube.comnih.gov This process is a fundamental step in crystallization, where the generation of a new solid phase occurs either within the solution itself or on the surface of an inert material. youtube.com

However, research has also pointed towards non-classical nucleation mechanisms for calcium citrate. One unique proposed mechanism involves noncrystallographic branching during its reactive crystallization. mdpi.comencyclopedia.pub This suggests that the formation of complex crystal shapes, such as spherulites, may not follow a simple, direct nucleation and growth model. There remains a significant need for more in-depth research into both classical and non-classical nucleation development for citrate compounds to better understand these initial formation phenomena. mdpi.com

Spherulites are spherical or semi-spherical crystalline aggregates that are a common morphology for calcium citrate. The formation of these structures is a key area of study for improving the physical properties of calcium citrate powders, as spherical particles generally offer better flowability and handling characteristics compared to the often-produced needle-like or sheet-like crystals. mdpi.comresearchgate.net

The morphological evolution of a calcium citrate spherulite has been described as a three-phase process mdpi.comencyclopedia.pub:

Initial Formation : Early precursor materials aggregate to form rod-like crystals that grow from the center outwards.

Branching : As the rod-like crystals grow, they develop side branches.

Spherulite Formation : The continuous growth and branching from the initial rods eventually lead to the formation of a complete spherulite structure.

This spherulitic growth is highly dependent on the level of supersaturation in the solution. researchgate.netnih.gov Research has identified a specific mechanism where tiny corner branches are generated on both sides of linear precursor fibers, which then develop into the final spherulite. mdpi.com Key parameters for regulating the shape and size of these spherulites include temperature, stirring rate, and residence time during the crystallization process. researchgate.netnih.gov

Factors Governing Calcium Citrate Crystal Morphology and Particle Size Distribution

The final morphology and size distribution of calcium citrate crystals are not accidental but are the result of carefully controlled process parameters. Numerous factors influence the formation and growth of citrate crystals, and understanding these is essential for targeting methods to control crystal quality and move away from undesirable shapes. mdpi.com

Supersaturation is the primary driving force for both nucleation and crystal growth. youtube.com The level of supersaturation has a strong influence on the crystal shape of calcium citrate. mdpi.com By pioneering the exploration of reactant concentrations, researchers have established a concentration-dependent operating space for achieving spherulitic growth. researchgate.netnih.gov Adjusting parameters such as solvent ratio, ion concentration, and crystallization temperature allows for the manipulation of supersaturation, which in turn enables the preparation of various crystal morphologies, including fiber-like, strip-like, and spherical crystals. mdpi.comresearchgate.net For instance, preparing nano-sized calcium citrate crystals is possible by using a homogeneous mixture of water and alcohol; the poor solubility of calcium citrate in alcohol helps to inhibit further growth of the crystal nuclei once they have formed. mdpi.comencyclopedia.pub

Shear stress, typically applied through stirring or agitation, is another critical parameter for morphological control. mdpi.com The stirring rate and residence time have been identified as key factors for controlling the morphology of calcium citrate spherules. mdpi.comresearchgate.net Shear stress can influence the crystallization kinetics, potentially promoting crystallization and leading to an increase in the crystallization temperature while reducing the final crystal size. nih.gov While shear stress may not alter the type of crystalline phase that forms, it can significantly impact the size and organization of the crystals. nih.govnih.gov The successful scale-up of spherical calcium citrate production in semi-batch modes has verified the importance of shear stress in guiding the process towards industrial application. mdpi.comresearchgate.net

Additives can profoundly influence the crystallization process by interacting with the growing crystal surfaces. Organic solvents, used as additives, are an important factor in controlling the morphological characteristics of calcium citrate. mdpi.com The use of ethanol (B145695), for example, can suppress the rate of supersaturation, which modulates the precipitation mechanisms and reduces the particle growth rate. mdpi.com This is because ethanol can adsorb onto the crystal surface, changing the growth velocity of different crystal planes and resulting in slightly different crystal structures. nih.gov The polarity and presence of hydroxyl groups in solvents like ethanol, isopropanol, and acetone (B3395972) are key to their effect on the resulting crystal morphology and phase. mdpi.com Citrate itself can act as a growth inhibitor by binding to the active growth sites of newly formed nuclei, which can alter the morphology of the growing particles. cambridge.orgpnas.org

Adding seed crystals is a highly effective method for controlling primary nucleation and inducing crystallization. mdpi.comencyclopedia.pub This technique provides pre-existing surfaces for crystal growth, bypassing the often-unpredictable primary nucleation step. The timing of seed addition and the amount of seed used are crucial factors that determine the size of the final product. mdpi.comencyclopedia.pub By carefully controlling these seeding parameters, it is possible to produce crystal particles with a more uniform and desirable size distribution. mdpi.comencyclopedia.pub

Interconversion Dynamics of Calcium Citrate Hydrates and Anhydrous Forms

Calcium citrate exists in several hydrated forms, including a hexahydrate (CCH), tetrahydrate (CCT), and dihydrate (CCD), as well as an anhydrous form (CCA). mdpi.comresearchgate.netku.dk These forms can interconvert, primarily influenced by temperature. mdpi.com The tetrahydrate and hexahydrate are the forms that typically precipitate from aqueous solutions, with a transition temperature of approximately 52°C; CCT forms above this temperature, while CCH forms below it. researchgate.netnih.govku.dk

The various hydrated and anhydrous forms can be obtained through stepwise dehydration. researchgate.netnih.gov For example, CCH can be dried to form CCT at 40°C, CCD at 80°C, and CCA at 110°C. ku.dk Similarly, the tetrahydrate dehydrates into a protocrystalline form through a one-step process at 80°C or a two-step process at 130°C. mdpi.com These transformations are endothermic, as shown by differential scanning calorimetry (DSC), with specific energy requirements for the removal of water molecules. researchgate.netku.dknih.gov The binding of the first two water molecules is stronger than that of additional water molecules. researchgate.netnih.govku.dk

Interestingly, when the less stable dihydrate (CCD) and anhydrous (CCA) forms are placed in aqueous solutions, they convert to the more soluble tetrahydrate (CCT), not the most stable hexahydrate (CCH), in accordance with Ostwald's stage law. researchgate.netnih.govku.dk This robust supersaturation of the tetrahydrate form with respect to the more stable hexahydrate is a significant characteristic of the calcium citrate system. ku.dk

The table below summarizes the thermal decomposition events and enthalpy of dehydration for various calcium citrate forms. researchgate.net

| Initial Hydrate (B1144303) Form | Transformation | Endothermic Event Temperature (°C) | Enthalpy of Dehydration (ΔH⁰) (kJ·mol⁻¹) |

|---|---|---|---|

| CCH (Hexahydrate) | CCH → CCT | 63 | 43.6 |

| CCH (Hexahydrate) | CCT → CCD | 88 | 43.8 (for CCT → CCD) |

| CCT (Tetrahydrate) | CCT → CCD | 96 | |

| CCH (Hexahydrate) | CCD → CCA | 140 | 88.1 (for CCD → CCA) |

| CCT (Tetrahydrate) | CCD → CCA | 151 | |

| CCD (Dihydrate) | CCD → CCA | 146 |

The solubility of the different forms follows the order CCA > CCD > CCT > CCH at 25°C. researchgate.net The table below shows the enthalpy of dissolution for each form, calculated from the temperature dependence of solubility. researchgate.netnih.govku.dk

| Compound Form | Enthalpy of Dissolution (ΔH) (kJ·mol⁻¹) |

|---|---|

| Calcium Citrate Hexahydrate (CCH) | +21 |

| Calcium Citrate Tetrahydrate (CCT) | -20 |

| Calcium Citrate Dihydrate (CCD) | -22 |

| Anhydrous Calcium Citrate (CCA) | -40 |

Bioavailability and Systemic Absorption Mechanisms of Calcium Citrate

Comparative Bioavailability Studies of Calcium Citrate (B86180) versus Other Calcium Salts

Research consistently demonstrates that calcium citrate possesses a superior bioavailability profile compared to other common calcium salts, most notably calcium carbonate. A comprehensive meta-analysis of 15 studies involving 184 subjects revealed that calcium absorption from calcium citrate was significantly higher than from calcium carbonate. elsevierpure.comnih.gov Specifically, calcium citrate was found to be better absorbed by approximately 22% to 27%, regardless of whether it was taken on an empty stomach or with meals. elsevierpure.comnih.gov

Another meta-analysis supported these findings, concluding that calcium absorption was 24% higher with calcium citrate compared to calcium carbonate, both on an empty stomach and when consumed with a meal. foodandnutritionresearch.net These studies highlight the consistent advantage of calcium citrate in terms of intestinal absorption.

However, it is important to note that not all studies have found a significant difference. One study comparing various calcium salts, including calcium acetate, lactate (B86563), gluconate, citrate, and carbonate, in fasting healthy individuals found no statistically significant difference in the net calcium absorption among them. nih.gov Similarly, a study comparing calcium lactate citrate, calcium lactate malate, calcium carbonate, and calcium gluconate found their bioavailability to be almost identical. scirp.org

Comparative Bioavailability of Calcium Citrate vs. Calcium Carbonate

| Condition | Increased Absorption with Calcium Citrate | Citation |

|---|---|---|

| Overall (Whole Set of Studies) | 20.0% | elsevierpure.com |

| Overall (Category A Studies*) | 24.0% | elsevierpure.com |

| On an Empty Stomach | 27.2% | elsevierpure.com |

| With Meals | 21.6% | elsevierpure.com |

Category A excluded studies with certain methodological issues.

Gastrointestinal Absorption Dynamics of Calcium Citrate

The absorption of calcium in the gastrointestinal tract is a complex process involving two main pathways: a transcellular active transport process, which is saturable and occurs primarily in the duodenum and jejunum, and a paracellular passive transport process that occurs along the entire small intestine. nih.gov For calcium to be absorbed, it must be in a soluble, ionized form (Ca2+). mdpi.com

The key advantage of calcium citrate lies in its solubility. Unlike calcium carbonate, which requires gastric acid for solubilization and is therefore better absorbed when taken with food, calcium citrate does not depend on stomach acid for absorption. muschealth.orgdroracle.airesearchgate.net It remains soluble even at higher pH values found in the intestine. researchgate.net This is particularly beneficial for individuals with achlorhydria (low stomach acid production). mdpi.comresearchgate.net In such individuals, the absorption of calcium carbonate is significantly impaired unless taken with a meal, which stimulates gastric acid secretion. mdpi.com

The dissolution of calcium citrate in the more neutral to alkaline environment of the ileum, where a significant portion of passive calcium absorption occurs, is thought to contribute to its higher bioavailability. foodandnutritionresearch.net The presence of citrate can also form soluble complexes with calcium, which may further enhance its absorption. ku.dk

Influence of Specific Physiological Conditions on Absorption

Several physiological conditions can influence the absorption of calcium citrate.

Achlorhydria: As mentioned, individuals with low stomach acid (achlorhydria) exhibit significantly better absorption of calcium citrate compared to calcium carbonate. mdpi.comresearchgate.net

Post-Bariatric Surgery: Patients who have undergone Roux-en-Y gastric bypass surgery often have altered nutrient absorption. In this population, calcium citrate is often recommended over calcium carbonate due to its superior absorption. researchgate.netmedcraveonline.com

Age: Net calcium absorption decreases with age, from as high as 60% in infants and young children to about 25% in adulthood, and continues to decline thereafter. nih.gov While this is a general physiological change, the superior solubility of calcium citrate may be particularly advantageous in older adults who are more likely to have reduced gastric acid secretion. nih.gov

Vitamin D Status: Vitamin D is essential for the active transport of calcium in the intestine. nih.gov Therefore, adequate vitamin D levels are crucial for optimizing the absorption of calcium from any source, including calcium citrate.

Physiological Factors Modulating Calcium Citrate Absorption Efficiency

Beyond specific conditions, several physiological factors modulate the efficiency of calcium citrate absorption:

Presence of Food: While calcium citrate can be taken without food, its absorption, like that of other calcium supplements, is generally greater when consumed with a meal. nih.gov Food delays gastric emptying, allowing for a more sustained release and potentially better dispersion of the calcium salt. mdpi.com

Dietary Factors: Certain compounds found in plant-based foods, such as oxalic acid and phytic acid, can bind to calcium and form indigestible salts, thereby reducing its absorption. nih.gov

Hormonal Regulation: The body's calcium homeostasis is tightly regulated by hormones, primarily parathyroid hormone (PTH), vitamin D3, and calcitonin. nih.gov These hormones influence intestinal calcium absorption, renal excretion, and bone turnover to maintain stable serum calcium levels. nih.gov When serum calcium levels are low, PTH is released, which in turn stimulates the production of active vitamin D3, enhancing intestinal calcium absorption. nih.gov

Net Calcium Absorption from Different Salts in Fasting Subjects

| Calcium Salt | Mean Net Calcium Absorption (%) | Citation |

|---|---|---|

| Calcium Acetate | 32 ± 4 | nih.gov |

| Calcium Lactate | 32 ± 4 | nih.gov |

| Calcium Citrate | 30 ± 3 | nih.gov |

| Calcium Gluconate | 27 ± 3 | nih.gov |

| Calcium Carbonate | 39 ± 3 | nih.gov |

Note: The differences in absorption among these salts were not found to be statistically significant in this particular study.

Elucidation of Calcium Citrate S Role in Biological Systems

Mechanisms of Citrate (B86180) Involvement in Bone Metabolism and Remodeling

For decades, it has been recognized that a substantial portion of the body's total citrate, approximately 90%, is stored within mineralized bone tissue. oup.comnih.gov This high concentration is not incidental; citrate is an indispensable component for normal bone formation, contributing to the structural and mechanical properties of the skeleton. nih.gov Its involvement is complex, spanning from direct interaction with bone mineral to the regulation of bone cell function and metabolism.

The inorganic component of bone is primarily composed of hydroxyapatite (B223615) crystals, which are aligned along collagen fibers. oup.com Citrate is intricately involved in the process of biomineralization, influencing the formation and stability of these crystals.

Precursor Stabilization : Research indicates that citrate plays a role even in the earliest stages of calcium phosphate (B84403) crystallization. It stabilizes a liquid-like precursor phase and amorphous calcium phosphate (ACP), which are intermediates in the formation of hydroxyapatite. acs.orgnih.gov This stabilization may facilitate the infiltration of mineral precursors into the collagen fibril cavities, a crucial step in bone mineralization. acs.orgnih.gov

Crystal Growth and Morphology : Citrate molecules bind strongly to the surface of hydroxyapatite nanocrystals. aboutscience.eumdpi.com This binding is not random; it helps to control the size and shape of the crystals, maintaining their characteristic plate-like structure and preventing excessive growth. acs.orgfrontiersin.org By limiting crystal aggregation, citrate ensures the optimal arrangement of mineral within the bone matrix, which is critical for the bone's mechanical strength and resistance to fracture. nih.govfrontiersin.org

Table 1: Citrate's Regulatory Roles in Bone Mineralization

| Role in Mineralization | Mechanism of Action | Reference |

|---|---|---|

| Inhibition of Nucleation | Interacts with calcium ions and adheres to the surface of amorphous calcium phosphate clusters, impeding particle aggregation and slowing the initial formation of hydroxyapatite. | frontiersin.org |

| Control of Crystal Size | Binds to crystal surfaces, limiting excessive growth and maintaining the nanoscale dimensions of apatite crystals. | acs.orgfrontiersin.org |

| Morphology Regulation | Influences the formation of plate-like crystal structures, which is essential for the proper organization of the bone matrix. | frontiersin.org |

| Structural Stabilization | Integrates into the hydroxyapatite nanocomposite, contributing to the stability and mechanical properties of bone. | nih.govaboutscience.eunih.gov |

Citrate is not a passive component of the bone matrix; it actively influences the cells responsible for bone remodeling: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Osteoblast Function : Osteoblasts are specialized cells that produce and secrete citrate, a process sometimes termed "osteoblast citration". nih.gov This secreted citrate is essential for the formation of the bone matrix. nih.gov Extracellular citrate has been shown to promote the osteogenic differentiation of mesenchymal stem cells into osteoblasts. mdpi.compsu.edu This effect is dose-dependent and critical during the early stages of bone formation, fueling the high metabolic demands of the differentiating cells. frontiersin.org

Osteoclast Function : During bone resorption, osteoclasts break down the mineralized matrix, releasing stored citrate. frontiersin.orgnih.gov This released citrate can then serve as an energy source for stem cells, supporting their subsequent differentiation into new osteoblasts. frontiersin.org Furthermore, some studies suggest that citrate may modulate osteoclastogenesis. For instance, potassium citrate has been shown to prevent the increase in osteoclast activity induced by acidic conditions. aboutscience.eumdpi.com Inhibition of the enzyme ACLY, which cleaves citrate, can suppress osteoclast differentiation and function, implying that citrate availability can enhance osteoclastogenesis. frontiersin.orgnih.gov

Table 2: Comparative Influence of Citrate on Bone Cells

| Cell Type | Citrate's Role | Mechanism | Reference |

|---|---|---|---|

| Osteoblasts | Promotes formation and differentiation | Produced and secreted by osteoblasts for matrix mineralization; acts as an external signal to fuel differentiation of stem cells. | nih.govfrontiersin.orgmdpi.com |

| Osteoclasts | Modulates function and provides energy source | Released during resorption to fuel stem cell differentiation; may influence osteoclastogenesis via metabolic pathways. | aboutscience.eufrontiersin.orgnih.gov |

Citrate is a central molecule in cellular energy metabolism, and this role is particularly crucial in the high-energy processes of bone remodeling.

Energy Production : As a key intermediate in the tricarboxylic acid (TCA) cycle, citrate is fundamental for generating ATP, the cell's primary energy currency. nih.govmdpi.com This energy supply is substantial and fuels both bone formation by osteoblasts and bone resorption by osteoclasts. frontiersin.orgnih.gov

Metabolic Reprogramming : Citrate plays a critical role in what is known as metabolic reprogramming, where cellular metabolic pathways are altered to change cell function. frontiersin.orgnih.gov When cellular energy is abundant, excess citrate can be transported from the mitochondria to the cytoplasm. mdpi.com

Biosynthesis and Gene Regulation : In the cytoplasm, the enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA. This acetyl-CoA is a building block for fatty acid synthesis and, importantly, is the substrate for histone acetylation. frontiersin.orgnih.gov By influencing histone acetylation, citrate can regulate the expression of key genes involved in both bone formation and resorption, acting as a crucial link between cellular metabolism and genetic control of bone remodeling. frontiersin.orgnih.gov

Calcium Citrate in Renal Calculi Formation and Prevention

In the urinary system, citrate is a well-established and potent inhibitor of the formation of kidney stones (renal calculi), particularly those composed of calcium salts. nih.govnih.gov Low urinary citrate excretion, a condition known as hypocitraturia, is a significant risk factor for the development of calcium-containing kidney stones. nih.govmedscape.com

Citrate counteracts the formation of calcium-based kidney stones through multiple mechanisms, affecting various stages of the crystallization process. usu.edu

Reduction of Supersaturation : Citrate binds with calcium in the urine to form a soluble calcium-citrate complex. nih.govnih.gov This action reduces the concentration of free calcium ions available to bind with oxalate (B1200264) or phosphate, thereby lowering the supersaturation of urine with respect to calcium oxalate and calcium phosphate and making crystallization less likely. oup.comnih.gov

Inhibition of Nucleation and Growth : Beyond simply sequestering calcium, citrate directly interferes with the crystallization process. It inhibits the initial formation (nucleation) of both calcium oxalate and calcium phosphate crystals. oup.comnih.govnih.gov It also adsorbs onto the surface of existing microcrystals, impeding their growth and aggregation into larger masses that could form a stone. usu.edunih.govnih.gov Studies have shown that even at low concentrations, citrate can markedly reduce the number and size of calcium phosphate crystals and inhibit the growth of calcium oxalate crystals. nih.gov

Inhibition of Crystal Aggregation : Citrate has been demonstrated to inhibit the aggregation of crystals composed of calcium oxalate, brushite (a type of calcium phosphate), and hydroxyapatite, which is a critical step for stone formation. usu.edu

Table 3: Mechanisms of Citrate Inhibition on Renal Stone Formation

| Inhibitory Mechanism | Effect on Calcium Oxalate | Effect on Calcium Phosphate | Reference |

|---|---|---|---|

| Complexation | Reduces free urinary calcium, lowering supersaturation. | Reduces free urinary calcium, lowering supersaturation. | nih.govnih.gov |

| Nucleation Inhibition | Directly impedes the initial formation of crystals. | Directly impedes the initial formation of crystals. | oup.comnih.gov |

| Growth Inhibition | Adsorbs to crystal surfaces, slowing further growth. | Reduces the total number and size of crystals formed. | nih.govnih.gov |

| Aggregation Inhibition | Prevents microcrystals from clumping together. | Prevents microcrystals from clumping together. | usu.edu |

While dietary factors can influence urinary citrate levels, there is compelling evidence for a strong genetic component in determining an individual's baseline citrate excretion. nih.gov

Genetic Factors : Research has identified that genetic factors play a key role in the pathogenesis of hypocitraturia. medscape.com A major determinant is the Na+-dicarboxylate cotransporter, NaDC-1, which is located in the proximal tubule of the kidney and is responsible for reabsorbing citrate from the urine back into the blood. jurolsurgery.org The gene encoding this transporter, SLC13A2, has polymorphisms (variants) that are associated with an individual's susceptibility to hypocitraturia. medscape.comjurolsurgery.org Studies suggest that certain genotypes of the SLC13A2 gene can lead to lower urinary citrate excretion. medscape.com Analysis of family data has suggested that citrate excretion patterns may follow a codominant pattern of inheritance, with individuals classifiable as low, intermediate, or high excretors. nih.gov

Urinary Excretion Patterns : Healthy individuals excrete, on average, around 640 mg of citrate per day. medscape.com Hypocitraturia is generally defined as urinary citrate excretion of less than 320 mg per day and is found in 20% to 60% of patients with calcium-containing kidney stones. nih.govjurolsurgery.org Studies comparing stone formers to healthy controls consistently find lower average urinary citrate excretion in the stone-forming population, even when dietary factors are controlled, pointing to an underlying predisposition. nih.govkarger.comresearchgate.net For instance, one study noted that the mean citrate excretion for non-stone formers was 442 mg/g of creatinine (B1669602), compared to 378 mg/g of creatinine for stone formers. nih.gov Another study found that 38.4% of 310 stone patients had hypocitraturia. mj-med-u-tokai.com

Table 4: Urinary Citrate Excretion in Different Populations

| Population Group | Mean Urinary Citrate Excretion | Finding | Reference |

|---|---|---|---|

| Healthy Individuals (General) | ~640 mg/day | Baseline for normal citrate excretion. | medscape.com |

| Male Subjects | 450.9 ± 284.4 mg/day | Men tend to have lower citrate excretion than women. | mj-med-u-tokai.com |

| Female Subjects | 536.5 ± 305.9 mg/day | Women tend to have higher citrate excretion than men. | mj-med-u-tokai.com |

| Calcium Stone Formers | 378 ± 153 mg/g creatinine | Significantly lower excretion compared to non-stone formers. | nih.gov |

| Non-Stone Formers | 442 ± 217 mg/g creatinine | Higher baseline excretion compared to stone formers. | nih.gov |

| Patients with Hypocitraturia | 152 mg/1.73 m²/24 hours | A distinct group with significantly low citrate levels, predisposing them to stone formation. | jurolsurgery.org |

Interaction with Endogenous Biomolecules and Biological Matrices

The biological role and behavior of calcium citrate are intrinsically linked to its interactions with a variety of endogenous biomolecules and the complex biological matrices in which they reside. These interactions are pivotal in determining the bioavailability, transport, and ultimate physiological effect of both the calcium and citrate moieties. The complexation chemistry with proteins and peptides is a particularly crucial aspect of these interactions.

Complexation Chemistry with Proteins and Peptides

The interaction of calcium citrate with proteins and peptides is a multifaceted process governed by the principles of coordination chemistry, electrostatic interactions, and the specific structural characteristics of the protein or peptide involved. It is often more accurate to consider the simultaneous and competitive binding of calcium ions (Ca²⁺) and citrate ions with protein surfaces, rather than the interaction of a pre-formed calcium citrate complex as a single entity. The presence of citrate can significantly modulate the binding of calcium to proteins and vice versa.

In biological systems, particularly in environments like milk and blood serum, calcium and citrate coexist and their interplay with proteins is of significant physiological relevance. For instance, in milk, citrate is a key organic acid that binds to calcium ions, influencing the structure and stability of casein micelles. drugbank.comresearchgate.net

Mechanisms of Interaction:

The complexation of calcium and citrate with proteins can occur through several mechanisms:

Direct Binding to Amino Acid Residues: Calcium ions can directly bind to negatively charged amino acid side chains, such as those of aspartic acid and glutamic acid. Citrate, with its three carboxyl groups, can also interact with positively charged residues like lysine (B10760008) and arginine.

Formation of Ternary Complexes: A common mode of interaction involves the formation of a ternary complex, where the protein, a calcium ion, and a citrate molecule are all associated. In such complexes, the calcium ion can act as a bridge between the protein and the citrate molecule.

Influence on Protein Conformation: The binding of calcium and/or citrate can induce conformational changes in the protein, which may alter its biological activity. For example, the binding of citrate to the calcium-activated protein calmodulin has been shown to induce conformational modifications that affect the protein's shape and activity. researchgate.net

Competition for Binding Sites: Citrate can act as a chelator for calcium ions, thereby reducing the concentration of free Ca²⁺ available to bind to proteins. Conversely, proteins with high affinity for calcium can compete with citrate for the ion. researchgate.net

Specific Protein Interactions:

Casein: Casein, the main protein in milk, provides a well-studied example of the complex interplay between calcium, citrate, and protein. Casein phosphopeptides (CPPs), derived from the enzymatic digestion of casein, can bind significant amounts of calcium. cndent.comjst.go.jp The presence of citrate influences the equilibrium between soluble and colloidal calcium phosphate within the casein micelle structure. drugbank.comresearchgate.net Studies have shown that citrate is a stronger calcium complexant than casein itself. researchgate.net This chelation of calcium by citrate can be utilized to modify the physicochemical properties of milk proteins, for instance, to improve the thermal stability of milk. researchgate.net

Serum Albumin: In blood serum, albumin is a major calcium-binding protein. scite.ai The interaction is primarily with the ionized form of calcium. The presence of citrate affects the concentration of both ultrafiltrable and ionic calcium in serum. scite.ai Theoretical models and experimental data from ultrafiltration experiments on bovine serum albumin (BSA) solutions have demonstrated that the fractions of total calcium that are ultrafiltrable and ionized can be predicted based on the concentrations of total protein, calcium, and citrate, as well as the pH. scite.ai

Calmodulin: Calmodulin is a key calcium-binding messenger protein that regulates numerous cellular processes. wikipedia.org Research has identified a putative citrate-binding site on the calmodulin molecule. researchgate.net This binding of citrate is thought to influence the protein's affinity for calcium, particularly at its third and fourth calcium-binding loops, thereby affecting the structural and biochemical properties of calmodulin. researchgate.net

Research Findings on Complexation:

Detailed research has provided insights into the binding affinities and stoichiometry of these interactions. For instance, isothermal titration calorimetry (ITC) has been used to determine the binding constants of calcium to various molecules, including casein phosphopeptides and citrate. researchgate.net

Below is a table summarizing key research findings on the interaction of calcium and citrate with specific proteins and peptides.

| Protein/Peptide | Interacting Ions | Key Findings | Research Method(s) |

| Casein Phosphopeptides (CPP) | Ca²⁺ | Can bind a significant number of calcium ions, enhancing calcium solubility. cndent.comjst.go.jp Specific peptide fragments from β-casein and αs2-casein have been identified as chelating with calcium. nih.gov | In vitro digestion, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Bovine Serum Albumin (BSA) | Ca²⁺, Citrate | Citrate affects the equilibrium of ultrafiltrable and ionic calcium in the presence of BSA. scite.ai The interaction of calcium lactate (B86563) (a related calcium salt) with BSA involves electrostatic forces. researchgate.net | Ultrafiltration, Spectroscopic Methods (Fluorescence, UV-Vis, Circular Dichroism), Molecular Docking |

| Calmodulin (CaM) | Citrate, Ca²⁺ | Possesses a putative citrate-binding site near the third Ca²⁺-binding loop, which influences Ca²⁺ binding and induces conformational changes. researchgate.net | Tryptic Mapping, Immunological Recognition, CIDNP-NMR, Ligand Binding Assays |

Advanced Applications and Functionalization of Calcium Citrate in Research

Calcium Citrate (B86180) in Controlled Drug Delivery Systems

Calcium citrate is emerging as a promising biomaterial for controlled drug delivery systems due to its biocompatibility and pH-sensitive properties. acs.orgresearchgate.net Its ability to encapsulate therapeutic agents and release them in response to specific environmental cues makes it a valuable tool in the development of targeted therapies.

pH-Responsive Release Mechanisms of Encapsulated Agents

The pH-responsive nature of calcium citrate is a key feature exploited in drug delivery. acs.org Pathological tissues, such as tumors and sites of inflammation, often exhibit a more acidic environment compared to healthy tissues. usd.edu This physiological difference can be harnessed to trigger the release of encapsulated drugs specifically at the target site.

The mechanism behind this pH-sensitive release lies in the increased solubility of calcium citrate in acidic conditions. researchgate.net At neutral or physiological pH (around 7.4), calcium citrate nanoparticles can remain relatively stable, effectively retaining the encapsulated drug. acs.org However, upon exposure to a lower pH environment, the citrate ions become protonated, leading to the dissociation of the calcium citrate structure and the subsequent release of the therapeutic agent. usd.edu Studies have demonstrated that the release rate of encapsulated substances, such as the anesthetic agent eugenol (B1671780), is significantly higher at acidic pH values (e.g., 4.8 and 5.5) compared to neutral pH. acs.org This targeted release minimizes systemic exposure and potential side effects.

The release kinetics of drugs from calcium citrate-based systems can be modeled to understand the underlying mechanisms. For instance, the release of eugenol from eugenol-embedded calcium citrate nanoparticles has been shown to follow the Higuchi model, which indicates a Fickian diffusion mechanism. acs.org This suggests that the drug release is primarily governed by diffusion through the nanoparticle matrix.

Nanoparticle and Microparticle Formulations for Targeted Delivery

Calcium citrate can be formulated into nanoparticles (NPs) and microparticles (MPs) to facilitate targeted drug delivery. usd.edunih.gov These particulate systems can enhance the stability, solubility, and bioavailability of encapsulated drugs. usd.edu

Nanoparticles: Calcium citrate nanoparticles, typically with sizes ranging from 100 to 250 nm, have been successfully synthesized and utilized as drug carriers. nih.govacs.org The synthesis often involves a coprecipitation method, where the ratio of calcium and citrate ions is carefully controlled to achieve the desired particle size and morphology. acs.org An excess of citrate ions can act as a stabilizer, preventing aggregation and leading to the formation of well-dispersed, spherical nanoparticles. nih.gov These nanoparticles have demonstrated the ability to encapsulate molecules like fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye, and deliver them into human cells, highlighting their potential as "Trojan" carriers for intracellular drug delivery. acs.org Furthermore, eugenol-embedded calcium citrate nanoparticles have been developed for topical delivery, showcasing their ability to penetrate the skin's dermal layer without causing significant cytotoxicity. nih.gov

Microparticles: Calcium citrate microparticles have also been investigated for their drug delivery capabilities. usd.eduusd.edu Studies have shown that coating these microparticles with materials like casein can improve their pH-dependent drug release profile, allowing for sustained release in acidic environments that mimic tumor tissues. usd.eduusd.edu

Calcium Citrate as a Precursor in Material Science and Nanotechnology

Beyond its direct application in drug delivery, calcium citrate serves as a versatile precursor in the synthesis of other advanced materials, particularly in the fields of material science and nanotechnology.

Synthesis of Metal Nanoparticles Utilizing Calcium Citrate

Calcium citrate has been innovatively employed in the "green synthesis" of metal nanoparticles, such as gold nanoparticles (Au NPs). usd.edu In this process, calcium citrate microparticles loaded with a reducing agent, like eugenol, can facilitate the reduction of metal ions (e.g., Au³⁺) to form nanoparticles at room temperature. usd.eduusd.edu The citrate component itself can also participate in the reduction process. usd.eduusd.edu

The concentration of the calcium citrate precursor has been found to influence the size and morphology of the resulting metal nanoparticles. usd.eduusd.edu Higher concentrations of calcium citrate can lead to the faster formation of larger nanoparticles, while moderate concentrations allow for more controlled and uniform nanoparticle synthesis. usd.eduusd.edu The presence of an encapsulated agent like eugenol within the calcium citrate matrix can further contribute to a more uniform size distribution of the synthesized metal nanoparticles. usd.eduusd.edu This approach offers an environmentally friendly alternative to traditional nanoparticle synthesis methods that often involve harsh chemicals.

Precursors for Calcium Phosphate-Based Biomaterials

Calcium citrate is a valuable precursor for the synthesis of calcium phosphate-based biomaterials, which are widely used in bone tissue engineering due to their chemical similarity to the mineral component of bone. nih.gov The use of calcium citrate in these syntheses can influence the properties and formation of the final calcium phosphate (B84403) materials.

Research has shown that citrate plays a crucial role in the early stages of hydroxylapatite (HAp) formation, the main inorganic phase in bone. acs.org Citrate can stabilize prenucleation species and a liquid-like calcium phosphate precursor phase that forms before any solid phase nucleates. acs.org This stabilization effect can facilitate the infiltration of calcium phosphate into collagen fibrils during bone mineralization. acs.org

Furthermore, the presence of citrate can direct the growth of HAp via an amorphous solid precursor and subsequently limit the growth of HAp nanocrystals. acs.org This controlled mineralization process is critical for mimicking the natural formation of bone. Calcium citrate can also be a component in the formulation of mesoporous calcium phosphate-citrate nanoparticles, which have potential applications as drug reservoirs in bone cements or as coatings for medical implants. google.com

Analytical Methodologies for Calcium Citrate Quantification and Characterization

A variety of analytical techniques are employed to quantify and characterize calcium citrate, ensuring its quality and performance in various applications.

Quantification:

Assay: The purity of calcium citrate can be determined by dissolving a known weight of the substance in a mixture of water and hydrochloric acid, followed by titration with a standardized solution of edetate disodium. pharmaguideline.com

Limit Tests: Standardized methods are used to determine the limits of impurities such as fluoride (B91410), acid-insoluble substances, and heavy metals. pharmaguideline.comuspnf.com For instance, fluoride content can be measured using a fluoride-specific ion electrode after appropriate sample preparation with a sodium citrate buffer. pharmaguideline.com

Characterization:

Spectroscopy:

UV-Vis Spectroscopy: This technique is used to monitor the formation of metal nanoparticles synthesized using calcium citrate precursors by tracking the surface plasmon resonance (SPR) peak. usd.edu It can also be used for the quantification of released drugs from calcium citrate carriers. usd.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in calcium citrate and to confirm the successful encapsulation of drugs or the formation of new materials. researchgate.net

Microscopy:

Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology and size of calcium citrate nanoparticles and microparticles. usd.edunih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure and size distribution of nanoparticles. usd.edu

X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure and phase purity of calcium citrate and the materials derived from it. usd.eduresearchgate.net

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of calcium citrate and to determine the amount of encapsulated material by measuring weight loss as a function of temperature. acs.org

Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal transitions and phase behavior of calcium citrate. sld.cu

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the products of reactions involving calcium citrate, such as quantifying the remaining reducing agent and byproducts in the synthesis of metal nanoparticles. usd.edu

Particle Size Analysis:

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic size and size distribution of nanoparticles in a suspension. acs.org

Research Findings on Calcium Citrate Applications

| Application Area | Formulation | Key Findings | Research Model |

| Drug Delivery | Eugenol-loaded calcium citrate microparticles (CaCit(eu) MPs) | pH-dependent release, with enhanced release in acidic conditions mimicking tumor environments. usd.eduusd.edu | In vitro |

| Drug Delivery | Eugenol-embedded calcium citrate nanoparticles (Eu-CaCit NPs) | Able to penetrate the dermis layer of human skin with no significant cytotoxicity. nih.gov | In vitro, Human skin explants |

| Drug Delivery | Fluorescein isothiocyanate (FITC)-loaded calcium citrate nanoparticles | Demonstrated cellular uptake in human keratinocytes, suggesting potential as a "Trojan" carrier. acs.org | In vitro, Human keratinocyte cell line |

| Material Science | Calcium citrate microparticles as precursors for gold nanoparticles (Au NPs) | The concentration of calcium citrate influences the size and formation rate of Au NPs. usd.eduusd.edu | In vitro |

| Biomaterials | Calcium citrate as a precursor for hydroxylapatite (HAp) | Citrate stabilizes HAp precursors and influences the early stages of crystallization. acs.org | In vitro |

Thermogravimetric Analysis in Compositional Determination

Thermogravimetric analysis (TGA) is a crucial technique for determining the composition of calcium citrate, particularly its hydration state. This method measures the change in mass of a sample as it is heated over time. For calcium citrate, TGA can precisely quantify the water content by identifying the temperature ranges at which water molecules are lost.

Research has shown that calcium citrate can exist in several hydrated forms, including a hexahydrate and a tetrahydrate. cambridge.orgku.dk TGA studies on calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) reveal a two-step dehydration process. colab.ws The first two water molecules are lost between 60°C and 140°C, and the remaining two are released between 140°C and 190°C. colab.ws Similarly, the hexahydrate also shows a two-step water loss, occurring at approximately 80°C and 140°C. cambridge.org

The subsequent decomposition of the anhydrous calcium citrate also provides compositional information. A significant mass loss occurs as the citrate molecule breaks down, eventually forming calcium carbonate (CaCO₃). researchgate.net This decomposition typically happens between approximately 330°C and 600°C. mdpi.com Finally, the calcium carbonate decomposes to calcium oxide (CaO) at temperatures above 619°C, accompanied by the release of carbon dioxide. colab.wsresearchgate.net By analyzing the mass loss at each stage, researchers can confirm the initial composition and purity of the calcium citrate sample.

Interactive Table: Thermal Decomposition Stages of Calcium Citrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event |

|---|---|---|